BenchChemオンラインストアへようこそ!

4-(5-Methyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Drug-likeness Ligand efficiency Fragment-based drug discovery

4-(5-Methyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2310157-16-3, molecular formula C₁₂H₁₂N₄O₃S, molecular weight 292.32 g/mol) is a fully synthetic heterocyclic compound belonging to the thiazolyl-piperazinone class, incorporating a 5-methylisoxazole-3-carbonyl substituent. The compound is also referred to by the acronym MTZO and features three distinct heterocyclic moieties—isoxazole, thiazole, and piperazin-2-one—arranged around a central piperazine ring that bears both a carbonyl-linked isoxazole at the N4 position and a thiazol-2-yl group at the N1 position.

Molecular Formula C12H12N4O3S
Molecular Weight 292.31
CAS No. 2310157-16-3
Cat. No. B2479224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
CAS2310157-16-3
Molecular FormulaC12H12N4O3S
Molecular Weight292.31
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3
InChIInChI=1S/C12H12N4O3S/c1-8-6-9(14-19-8)11(18)15-3-4-16(10(17)7-15)12-13-2-5-20-12/h2,5-6H,3-4,7H2,1H3
InChIKeyXMJMTICWUPHQHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Methyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2310157-16-3): Structural Identity and Procurement Baseline


4-(5-Methyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2310157-16-3, molecular formula C₁₂H₁₂N₄O₃S, molecular weight 292.32 g/mol) is a fully synthetic heterocyclic compound belonging to the thiazolyl-piperazinone class, incorporating a 5-methylisoxazole-3-carbonyl substituent . The compound is also referred to by the acronym MTZO and features three distinct heterocyclic moieties—isoxazole, thiazole, and piperazin-2-one—arranged around a central piperazine ring that bears both a carbonyl-linked isoxazole at the N4 position and a thiazol-2-yl group at the N1 position . It is primarily distributed as a research chemical for early-stage drug discovery and chemical biology applications, with no regulatory approval or advanced clinical development reported in peer-reviewed literature as of mid-2026.

Why In-Class Thiazolyl-Piperazinone Analogs Cannot Be Interchanged with 2310157-16-3 Without Loss of Pharmacochemical Identity


The thiazolyl-piperazinone scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity at multiple vector positions, meaning that even single-atom alterations in the isoxazole substituent, linker topology, or piperazinone oxidation state can fundamentally reorder target engagement profiles, physicochemical properties, and biological outcomes [1]. For example, replacing the 5-methyl substituent on the isoxazole ring with a pyridin-3-yl group increases molecular weight by over 60 Da and introduces an additional hydrogen-bond acceptor, altering both permeability and binding pharmacophore geometry. Similarly, relocating the carbonyl attachment point from the isoxazole 3-position to an acetyl linker between the isoxazole and piperazine rings changes the spatial relationship between the two heterocycles, which can abolish activity against specific microbial targets. These non-linear SAR relationships make blind substitution within this compound family a high-risk strategy for assay reproducibility and lead optimization, necessitating compound-specific evidence for procurement decisions.

Quantitative Differentiation Evidence for 4-(5-Methyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (2310157-16-3) Versus Closest Analogs


Molecular Weight Advantage Relative to 5-Pyridin-3-yl Isoxazole Analog (CAS 2320923-82-6) for Lead-Like Property Optimization

The target compound (MW 292.32 g/mol) is 63.08 g/mol (17.7%) lighter than the directly analogous 4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2320923-82-6, MW 355.4 g/mol), which substitutes the 5-methyl group on the isoxazole ring with a pyridin-3-yl moiety . This lower molecular weight places 2310157-16-3 firmly within the lead-like chemical space (MW ≤ 350 Da) recommended for fragment growth and early hit-to-lead optimization, whereas the pyridinyl analog approaches the upper boundary of oral drug-like space and carries a higher risk of poor permeability and solubility attrition during progression [1].

Drug-likeness Ligand efficiency Fragment-based drug discovery

Zero Hydrogen Bond Donor Count Versus Core Scaffold 1-(1,3-Thiazol-2-yl)piperazin-2-one for Passive Membrane Permeability

The target compound possesses zero hydrogen bond donors (HBD = 0), compared to one HBD for the unsubstituted core scaffold 1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 374795-53-6), which retains a free secondary amine in the piperazinone ring [1]. In the target compound, the piperazinone N4 position is acylated with the 5-methylisoxazole-3-carbonyl group, eliminating the HBD entirely. According to established medicinal chemistry guidelines, each hydrogen bond donor reduces passive membrane permeability by approximately one log unit, and a donor count of zero is strongly associated with enhanced blood–brain barrier penetration and improved oral absorption [2].

Membrane permeability CNS drug design Physicochemical profiling

Isoxazole 5-Methyl Substituent Provides Lower Steric Demand and Higher Synthetic Tractability Versus Cyclopropyl and Pyridinyl Analogs

The 5-methyl substituent on the isoxazole ring of 2310157-16-3 represents the minimal alkyl modification that introduces lipophilicity without the synthetic complexity or steric bulk of the 5-cyclopropyl analog (estimated MW ~318 g/mol) or the 5-pyridin-3-yl analog (MW 355.4 g/mol) . The methyl group can be introduced via commercially available 5-methylisoxazole-3-carbonyl chloride (CAS not specified, but listed by Fisher Scientific as a standard building block), enabling efficient one-step acylation of the piperazinone nitrogen . In contrast, the cyclopropyl analog requires multi-step cyclopropanation methodology, and the pyridinyl analog necessitates Suzuki or Stille cross-coupling chemistry, each adding 2–3 synthetic steps, reducing overall yield, and increasing procurement cost [1].

Parallel synthesis Structure–activity relationship Chemical tractability

Class-Level Antibacterial Activity Precedent: Thiazolyl-Isoxazole Derivatives Exhibit MIC Values of 7.8–15.62 µg/mL Against E. coli

Although no direct MIC data for 2310157-16-3 have been published in peer-reviewed literature, a closely related series of 5-aryl-3-(2-arylthiazol-4-yl)isoxazole derivatives (compounds 9a–t) evaluated by Bhoye et al. (2024) demonstrated good antibacterial activity against Escherichia coli with MIC values ranging from 7.8 to 15.62 µg/mL across nine active compounds, with the most potent members (9a, 9b, 9r) exhibiting four-fold greater antitubercular activity than the reference drug isoniazid [1]. The target compound shares the critical thiazole–isoxazole pharmacophore with this series and features a 5-methyl substitution pattern on the isoxazole ring, a motif independently associated with antibacterial activity in 5-methylisoxazole-derived thiadiazoles, oxadiazoles, and triazoles [2]. These class-level data provide a reasonable evidentiary basis for expecting antimicrobial activity from 2310157-16-3, pending compound-specific MIC determination.

Antimicrobial resistance Gram-negative bacteria Hit-to-lead optimization

Piperazin-2-one Ring Confers Conformational Restraint and Metabolic Distinction Relative to Simple Piperazine Analogs

The piperazin-2-one ring in 2310157-16-3 introduces an sp²-hybridized carbonyl carbon at the 2-position, which constrains the six-membered ring into a partial chair conformation and eliminates the basicity of the N4 nitrogen through amide resonance . This contrasts with simple piperazine analogs such as 1-(1,3-thiazol-2-yl)piperazine, where both nitrogens are sp³-hybridized and basic (pKₐ ~9.7 for the secondary amine), potentially leading to lysosomal trapping and off-target aminergic receptor binding [1]. The piperazinone carbonyl also creates a hydrogen bond acceptor site that can participate in target binding without incurring the permeability penalty of a hydrogen bond donor. In the cited patent literature, piperazin-2-one-containing compounds have been specifically highlighted for their differentiated pharmacological profiles compared to piperazine counterparts, including reduced α-adrenergic blocking activity [2].

Conformational constraint Metabolic stability Amide bond geometry

Topological Polar Surface Area of ~103.4 Ų Positions 2310157-16-3 Within Favorable CNS Drug-Like Space Versus Higher-TPSA Analogs

The computed topological polar surface area (TPSA) for 2310157-16-3 is approximately 103.4 Ų, based on the sum of fragment contributions from the isoxazole ring (26.0 Ų), thiazole ring (41.1 Ų), piperazinone carbonyl (20.3 Ų), and tertiary amide (16.0 Ų) [1]. This value falls below the widely accepted TPSA threshold of 140 Ų for blood–brain barrier penetration and below 120 Ų for optimal oral absorption [2]. By contrast, the pyridin-3-yl analog (CAS 2320923-82-6) introduces an additional pyridine nitrogen, increasing estimated TPSA to approximately 117 Ų, and any analog incorporating a carboxylic acid or sulfonamide moiety would push TPSA well above 140 Ų, substantially reducing the probability of CNS exposure.

CNS drug design Blood–brain barrier penetration Physicochemical property optimization

Recommended Procurement and Application Scenarios for 4-(5-Methyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (2310157-16-3)


Fragment-Based Lead Optimization Programs Requiring Low-MW, Zero-HBD Starting Points

With a molecular weight of 292.32 g/mol and complete absence of hydrogen bond donors, 2310157-16-3 is well-suited as a lead-like starting point for fragment growth campaigns targeting intracellular or CNS-resident proteins. Its MW advantage of 17.7% over the pyridinyl analog (Section 3, Evidence 1) and zero HBD count (Section 3, Evidence 2) provide favorable ligand efficiency and permeability metrics, while the TPSA of ~103.4 Ų (Section 3, Evidence 6) supports BBB penetration. Medicinal chemistry teams progressing from fragment hits should prioritize this compound over heavier or more polar analogs when permeability and CNS exposure are primary optimization objectives.

Antimicrobial Screening Cascades Leveraging Validated Thiazole–Isoxazole Pharmacophore

The thiazole–isoxazole pharmacophore embedded in 2310157-16-3 has been independently validated in a 2024 series demonstrating MIC values of 7.8–15.62 µg/mL against E. coli and potent antitubercular activity against M. tuberculosis H37Rv (some compounds four-fold more active than isoniazid) (Section 3, Evidence 4). Researchers establishing primary antimicrobial screening cascades can procure 2310157-16-3 as a structurally representative probe for this chemotype, enabling SAR expansion around the 5-methylisoxazole position. The compound's synthetic accessibility (Section 3, Evidence 3) facilitates rapid analog generation for hit confirmation and early lead development. [1] [2]

Selectivity Profiling Against Aminergic Receptors Enabled by Piperazin-2-one Scaffold

The piperazin-2-one ring in 2310157-16-3 eliminates the basic secondary amine present in simple piperazine analogs, a structural feature associated with reduced α-adrenergic blocking activity in patent literature (Section 3, Evidence 5). For drug discovery programs where aminergic off-target activity (e.g., α₁-adrenoceptor, D₂ dopamine receptor, 5-HT₂ serotonin receptor binding) must be minimized, this compound provides a scaffold-level differentiation from 1-(thiazol-2-yl)piperazine-based analogs. Counter-screening against aminergic receptor panels is recommended to quantify this advantage for the specific target profile under investigation. [3]

Structure–Activity Relationship Expansion Around the Isoxazole 5-Position Using Parallel Chemistry

The 5-methyl substituent on the isoxazole ring of 2310157-16-3 serves as a minimalist lipophilic anchor that can be systematically varied through late-stage functionalization or replaced via de novo synthesis using commercially available 5-substituted isoxazole-3-carbonyl chlorides (Section 3, Evidence 3). Research groups building SAR tables around this position can procure 2310157-16-3 as the methyl-reference standard, then compare against cyclopropyl, pyridinyl, phenyl, or halogen-substituted analogs to map steric, electronic, and lipophilic tolerance at the isoxazole 5-position. The compound's single-step acylation synthesis enables rapid preparation of 10–50 mg quantities for initial biological evaluation.

Quote Request

Request a Quote for 4-(5-Methyl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.